

# Application Notes and Protocols for Nomegestrol Acetate Transactivation Assay in CHO Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Nomegestrol |
| Cat. No.:      | B1679828    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nomegestrol** acetate (NOMAC) is a potent, orally active synthetic progestogen, structurally derived from 19-norprogesterone.<sup>[1]</sup> It is a highly selective agonist for the progesterone receptor (PR), exhibiting strong progestogenic and anti-estrogenic effects.<sup>[1]</sup> Unlike many older progestogens, NOMAC has a favorable safety profile with minimal affinity for other steroid receptors, such as androgen, glucocorticoid, and mineralocorticoid receptors.<sup>[1][2]</sup> This high selectivity reduces the risk of off-target side effects.<sup>[3]</sup> Understanding the potency and selectivity of NOMAC is crucial for its application in hormonal contraception and hormone replacement therapy.

A transactivation assay is a cell-based method used to quantify the ability of a ligand, such as **nomegestrol** acetate, to activate a specific nuclear receptor, in this case, the progesterone receptor. This assay typically involves the use of a host cell line, like Chinese Hamster Ovary (CHO) cells, which are co-transfected with two key plasmids: an expression vector for the human progesterone receptor and a reporter vector containing a progesterone-responsive promoter driving the expression of a reporter gene, commonly luciferase. Upon binding of **nomegestrol** acetate to the progesterone receptor, the receptor-ligand complex translocates to the nucleus, binds to the responsive elements on the reporter plasmid, and initiates the

transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the progesterone receptor.

This document provides a detailed protocol for performing a progesterone receptor transactivation assay using **nomegestrol** acetate in CHO cells, including cell culture, transfection, and data analysis.

## Signaling Pathway of Nomegestrol Acetate

**Nomegestrol** acetate, as a progesterone receptor agonist, initiates a signaling cascade that leads to the modulation of gene expression. The key steps are the binding of **nomegestrol** acetate to the progesterone receptor in the cytoplasm, followed by the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of target genes, leading to the recruitment of co-activators and the initiation of transcription.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **nomegestrol** acetate.

## Experimental Workflow

The overall experimental workflow for the transactivation assay is a multi-day process that begins with the seeding of CHO cells, followed by transfection with the appropriate plasmids, treatment with **nomegestrol** acetate, and finally, measurement of the reporter gene activity.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the transactivation assay.

## Quantitative Data Summary

The following tables summarize the expected quantitative data from a transactivation assay with **nomegestrol** acetate and other progestogens in CHO cells.

Table 1: Agonistic Activity of Progestogens on the Progesterone Receptor (PR-B) in CHO cells

| Compound            | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
|---------------------|-----------|----------------------------------|
| Nomegestrol Acetate | 0.1 - 1.0 | 10 - 15                          |
| Levonorgestrel      | 0.1 - 1.0 | 10 - 15                          |
| Progesterone        | 1.0 - 10  | 8 - 12                           |
| Drospirenone        | 10 - 50   | 5 - 8                            |
| Dienogest           | > 50      | 3 - 6                            |

Note: The agonistic potency ranking for the progesterone receptor B (PRB) is levonorgestrel = **nomegestrol** acetate >> progesterone > drospirenone > dienogest. No antagonistic activity at the PRB was observed for these compounds.

Table 2: Anti-androgenic Activity of Progestogens in CHO cells

| Compound            | IC50 (nM) |
|---------------------|-----------|
| Levonorgestrel      | 10 - 50   |
| Nomegestrol Acetate | 50 - 200  |
| Progesterone        | 200 - 500 |
| Dienogest           | > 500     |
| Drospirenone        | > 1000    |

Note: The anti-androgenic potency ranking is levonorgestrel >> **nomegestrol** acetate > progesterone > dienogest > drospirenone.

Table 3: Activity of Progestogens on Other Steroid Receptors in CHO cells

| Compound            | Estrogen Receptor $\alpha$ (ER $\alpha$ ) | Estrogen Receptor $\beta$ (ER $\beta$ ) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
|---------------------|-------------------------------------------|-----------------------------------------|------------------------------|---------------------------------|
| Nomegestrol Acetate | No Activity                               | No Activity                             | No Activity                  | No Activity                     |
| Levonorgestrel      | No Activity                               | No Activity                             | No Activity                  | Anti-MR Activity                |
| Progesterone        | No Activity                               | No Activity                             | No Activity                  | Anti-MR Activity                |
| Drospirenone        | No Activity                               | No Activity                             | No Activity                  | Anti-MR Activity                |
| Dienogest           | No Activity                               | No Activity                             | No Activity                  | No Activity                     |

Note: All tested progestogens were devoid of activity at the estrogen receptors (ER $\alpha$  and ER $\beta$ ) and the glucocorticoid receptor (GR). Only progesterone, drospirenone, and levonorgestrel showed anti-mineralocorticoid (anti-MR) activity.

## Experimental Protocols

### Materials and Reagents

- CHO-K1 cells
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- Lipofectamine<sup>TM</sup> LTX Reagent with PLUS<sup>TM</sup> Reagent
- Human Progesterone Receptor B (PR-B) expression plasmid
- Progesterone Response Element (PRE)-driven luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)
- Renilla luciferase control plasmid (for dual-luciferase assay)
- **Nomegestrol** acetate

- Progesterone (as a positive control)
- Dual-Luciferase® Reporter Assay System
- 96-well cell culture plates (white, clear-bottom for luminescence reading)
- Luminometer

## Cell Culture and Seeding

- Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- The day before transfection, trypsinize and count the cells.
- Seed 4 x 10<sup>4</sup> cells per well in 100 µL of complete growth medium into a 96-well plate.
- Incubate overnight to allow cells to attach and reach 50-80% confluency on the day of transfection.

## Transient Transfection

This protocol is for a 96-well format and uses Lipofectamine™ LTX.

- For each well, prepare the DNA-PLUS™ Reagent mixture:
  - Dilute 0.1 µg of the PR-B expression plasmid and 0.1 µg of the PRE-luciferase reporter plasmid (and 0.01 µg of Renilla luciferase control plasmid if performing a dual-luciferase assay) in 25 µL of Opti-MEM I medium.
  - Add 0.25 µL of PLUS™ Reagent, mix gently, and incubate for 5-15 minutes at room temperature.
- For each well, dilute 0.25-0.5 µL of Lipofectamine™ LTX Reagent in 25 µL of Opti-MEM I medium.
- Combine the diluted DNA-PLUS™ Reagent mixture with the diluted Lipofectamine™ LTX Reagent, mix gently, and incubate for 25-30 minutes at room temperature to allow for

complex formation.

- Add 50  $\mu$ L of the DNA-lipid complex to each well containing cells in 100  $\mu$ L of complete growth medium.
- Mix gently by rocking the plate.
- Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 18-24 hours.

## Ligand Treatment

- After the transfection period, remove the medium containing the transfection complexes.
- Replace with 100  $\mu$ L of fresh, serum-free or charcoal-stripped serum medium containing various concentrations of  **nomegestrol** acetate or the vehicle control (e.g., 0.1% DMSO). It is recommended to perform a serial dilution to generate a dose-response curve.
- Incubate the cells for an additional 24 hours at 37°C.

## Luciferase Assay (Dual-Luciferase® Reporter Assay System)

- Equilibrate the 96-well plate and the Luciferase Assay Reagent II (LAR II) to room temperature.
- Remove the medium from the wells.
- Add 20  $\mu$ L of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
- Add 100  $\mu$ L of LAR II to each well.
- Measure the firefly luciferase activity (luminescence) using a luminometer.
- Add 100  $\mu$ L of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
- Measure the Renilla luciferase activity.

## Data Analysis

- Normalize the data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
- Calculate Fold Induction: Divide the normalized luciferase activity of the **nomegestrol** acetate-treated wells by the normalized luciferase activity of the vehicle control wells.
- Generate Dose-Response Curves: Plot the fold induction as a function of the logarithm of the **nomegestrol** acetate concentration.
- Determine EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of **nomegestrol** acetate that produces 50% of the maximum response.

## Conclusion

The transactivation assay in CHO cells is a robust and sensitive method for characterizing the progestogenic activity of compounds like **nomegestrol** acetate. This protocol provides a detailed framework for researchers to assess the potency and selectivity of **nomegestrol** acetate and other progestogens, contributing to a better understanding of their pharmacological profiles for drug development and therapeutic applications. The high selectivity of **nomegestrol** acetate for the progesterone receptor, as demonstrated by such assays, underscores its favorable clinical profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## References

- 1. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Nomegestrol Acetate Transactivation Assay in CHO Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679828#transactivation-assay-protocol-using-nomegestrol-acetate-in-cho-cells>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)